molecular formula C19H22N2S B12607904 Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]- CAS No. 873693-14-2

Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-

Cat. No.: B12607904
CAS No.: 873693-14-2
M. Wt: 310.5 g/mol
InChI Key: NANQRVOKMXDMNL-UHFFFAOYSA-N
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Description

Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]- is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are aromatic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of an ethanamine group attached to the benzothiophene ring, with additional dimethyl and pyridinyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of benzothiophene with an appropriate ethanamine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. For instance, the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been reported .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: A simpler analog without the ethanamine and pyridinyl substitutions.

    Thiophene: A related compound with a five-membered ring containing sulfur.

    Pyridine: A six-membered aromatic ring with nitrogen, similar to the pyridinyl group in the compound.

Uniqueness

Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]- is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

873693-14-2

Molecular Formula

C19H22N2S

Molecular Weight

310.5 g/mol

IUPAC Name

N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1-benzothiophen-2-yl]ethanamine

InChI

InChI=1S/C19H22N2S/c1-14(16-9-6-7-12-20-16)19-15-8-4-5-10-17(15)22-18(19)11-13-21(2)3/h4-10,12,14H,11,13H2,1-3H3

InChI Key

NANQRVOKMXDMNL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(SC3=CC=CC=C32)CCN(C)C

Origin of Product

United States

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